4-Chloro-2-ethyl-5-methylpyrimidine
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Overview
Description
4-Chloro-2-ethyl-5-methylpyrimidine is a heterocyclic organic compound with the molecular formula C7H9ClN2 It belongs to the pyrimidine family, characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-ethyl-5-methylpyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as ethyl acetoacetate, urea, and phosphorus oxychloride.
Cyclization: Ethyl acetoacetate reacts with urea in the presence of a base to form a pyrimidine ring. This step is usually carried out under reflux conditions.
Chlorination: The resulting pyrimidine derivative is then chlorinated using phosphorus oxychloride to introduce the chlorine atom at the 4-position.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-ethyl-5-methylpyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate are commonly used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are typical.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Oxidation: Pyrimidine N-oxides.
Reduction: Amino-substituted pyrimidines.
Scientific Research Applications
4-Chloro-2-ethyl-5-methylpyrimidine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Medicine: It is investigated for its potential as an intermediate in the synthesis of pharmaceutical agents, including antiviral and anticancer drugs.
Industry: The compound finds use in the development of agrochemicals, such as herbicides and fungicides.
Mechanism of Action
The mechanism of action of 4-Chloro-2-ethyl-5-methylpyrimidine depends on its specific application. In medicinal chemistry, it may act by:
Inhibiting Enzymes: Binding to the active site of enzymes, thereby blocking their activity.
Receptor Antagonism: Competing with natural ligands for receptor binding, preventing signal transduction.
Pathways Involved: The compound may interact with various molecular targets, including kinases, proteases, and nucleic acid-binding proteins.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-methylpyrimidine: Lacks the ethyl group at the 2-position.
2-Ethyl-5-methylpyrimidine: Lacks the chlorine atom at the 4-position.
4-Chloro-5-methylpyrimidine: Lacks the ethyl group at the 2-position.
Uniqueness
4-Chloro-2-ethyl-5-methylpyrimidine is unique due to the presence of both the chlorine atom and the ethyl group, which confer distinct chemical reactivity and biological activity. This combination of substituents allows for specific interactions with biological targets and enhances its utility in synthetic chemistry.
Properties
Molecular Formula |
C7H9ClN2 |
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Molecular Weight |
156.61 g/mol |
IUPAC Name |
4-chloro-2-ethyl-5-methylpyrimidine |
InChI |
InChI=1S/C7H9ClN2/c1-3-6-9-4-5(2)7(8)10-6/h4H,3H2,1-2H3 |
InChI Key |
LESNMXQCIYJQNF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=C(C(=N1)Cl)C |
Origin of Product |
United States |
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